1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy-
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Overview
Description
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- is a natural product found in Streptosporangium roseum and Streptosporangium with data available.
Scientific Research Applications
Cytotoxic Activities
Studies have shown that derivatives of 1H-Naphtho[2',3':6,7]phenanthro[3,2-c]pyran possess cytotoxic activities. For instance, compounds like benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against L1210 murine leukemia cells, similar in magnitude to acronycine itself (Bongui et al., 2005).
Phase II Enzyme Induction
Some compounds within this chemical class have the potential to induce phase II enzymes, such as quinone reductase (QR). This was observed in a study where specific compounds isolated from Musa x paradisiaca cultivar showed potential cancer chemopreventive properties, evidenced by their ability to induce QR in cultured mouse hepatoma cells (Jang et al., 2002).
Synthesis of Heterocyclic Systems
These compounds are also crucial in the synthesis of various heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reactions with certain derivatives led to the formation of isomeric naphtho[1,2-b]pyran-2-one and naphtho[2,1-b]pyran-3-one, demonstrating their utility in organic synthesis (Ornik et al., 1990).
Molecular Structure Analysis
Research into the molecular structure and synthesis of these compounds continues to be an area of interest. For instance, the total synthesis and structural analysis of specific derivatives, such as semixanthomegnin, have been conducted, providing insights into their chemical properties (Cotterill et al., 2003).
Medicinal Chemistry
In medicinal chemistry, these compounds have been studied for their potential pharmaceutical applications. For example, Mannich bases of certain derivatives showed specific anticonvulsant activity, indicating their potential use in the development of new medications (Ermili et al., 1975).
Organic Chemistry Reactions
These compounds are involved in various organic reactions. For instance, studies have shown their reactivity with aldehydes, leading to the formation of different derivatives with potential applications in organic chemistry (Sammour et al., 1972).
Properties
CAS No. |
157110-25-3 |
---|---|
Molecular Formula |
C29H22O10 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(3,19,26-trihydroxy-15-methoxy-7-methyl-5,17,24-trioxo-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaen-13-yl) acetate |
InChI |
InChI=1S/C29H22O10/c1-10-7-12-8-13-9-16(39-11(2)30)20-21(17(13)25(33)18(12)29(36)38-10)27(35)22-23(28(20)37-3)26(34)19-14(24(22)32)5-4-6-15(19)31/h4-6,8,10,16,31,33,35H,7,9H2,1-3H3 |
InChI Key |
KPZZVJIBEBNPBQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
Canonical SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
Synonyms |
WS 79089C WS-79089C WS79089C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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